

Application Notes and Protocols for Crosslinking Proteins Using Bis-aminooxy-PEG4

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Compound of Interest		
Compound Name:	Bis-aminooxy-PEG4	
Cat. No.:	B1667428	Get Quote

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Introduction

Bis-aminooxy-PEG4 is a homobifunctional crosslinking reagent that enables the covalent linkage of two molecules, each containing a carbonyl group (aldehyde or ketone), through a flexible polyethylene glycol (PEG) spacer. The core of this crosslinking chemistry lies in the formation of a stable oxime bond, a reaction known for its high chemoselectivity and biocompatibility. This bioorthogonal reaction proceeds efficiently under mild aqueous conditions, making it an ideal tool for conjugating sensitive biomolecules like proteins without disrupting their native structure and function.[1]

These application notes provide a comprehensive overview of the principles, protocols, and analytical methods for crosslinking proteins using **Bis-aminooxy-PEG4**. The information is intended to guide researchers in studying protein-protein interactions, creating protein conjugates for therapeutic or diagnostic purposes, and developing novel biomaterials.

Mechanism of Action: Oxime Ligation

The crosslinking reaction with **Bis-aminooxy-PEG4** is based on oxime ligation, which is the reaction between an aminooxy group (-O-NH2) and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage (-O-N=C-). **Bis-aminooxy-PEG4** contains two aminooxy groups at either end of a PEG4 spacer, allowing it to act as a bridge between two carbonyl-containing molecules.



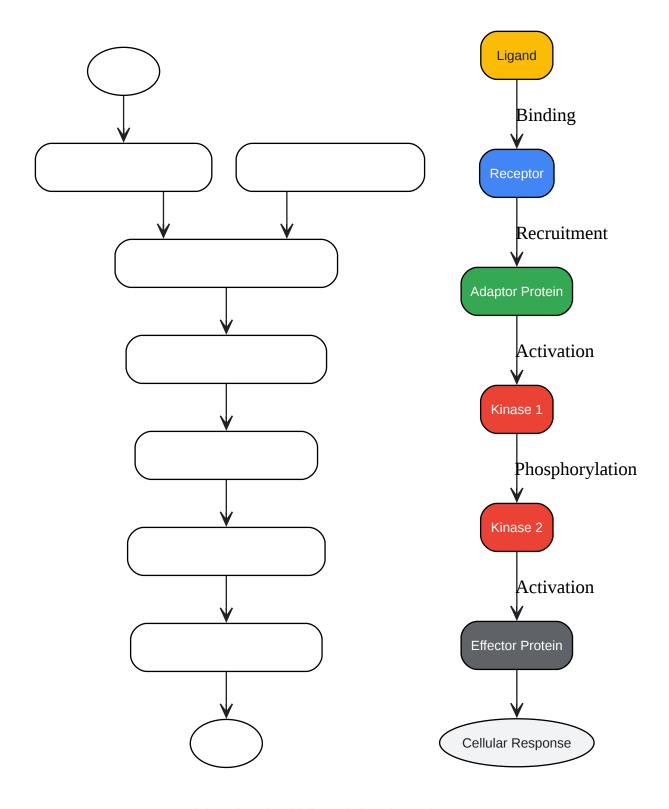
Methodological & Application

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The reaction is highly specific for aldehydes and ketones and does not react with other functional groups typically found in proteins, such as amines or sulfhydryls. The oxime bond is significantly more stable than other imine-based linkages like hydrazones, particularly under physiological conditions.[1]

The rate of oxime ligation can be significantly enhanced by the use of nucleophilic catalysts, such as aniline or its derivatives (e.g., p-phenylenediamine), especially at neutral pH.[2]





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References

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